

Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**. Due to the limited availability of published spectroscopic data for this specific molecule, this guide leverages data from its close structural isomer, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, and established principles of spectroscopic analysis to present a predictive profile. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate
- Molecular Formula: C₁₀H₂₀N₂O₂
- Molecular Weight: 200.28 g/mol
- CAS Number: 173340-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~4.8 - 5.2	br s	1H	-NH- (Carbamate)	Broad signal, chemical shift can be concentration- dependent.
~3.1 - 3.3	m	2H	-CH ₂ -NH-Boc	Expected to be a multiplet due to coupling with the adjacent chiral center and the NH proton.
~2.8 - 3.0	m	2H	Pyrrolidine Ring CH ₂ (α to NH)	Diastereotopic protons, may appear as complex multiplets.
~2.3 - 2.5	m	1H	Pyrrolidine Ring CH (γ)	Chiral center, complex multiplet.
~1.8 - 2.0	m	1H	Pyrrolidine Ring CH ₂ (β)	One of the diastereotopic protons.
~1.5 - 1.7	m	1H	Pyrrolidine Ring CH ₂ (β)	The other diastereotopic proton.
1.44	s	9H	-C(CH ₃) ₃ (Boc)	Characteristic sharp singlet for the tert-butyl group.
~1.2 - 1.5	br s	1H	-NH- (Pyrrolidine)	Broad signal, may exchange

with D₂O.

Position can
vary.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Notes
~156.0	-C=O (Carbamate)	Typical chemical shift for a carbamate carbonyl carbon.
~79.2	-C(CH ₃) ₃ (Boc)	Quaternary carbon of the tert-butyl group.
~46.0 - 48.0	Pyrrolidine Ring CH ₂ (α to NH)	Two distinct signals may be observed due to the chiral center.
~45.0 - 47.0	-CH ₂ -NH-Boc	Methylene group attached to the carbamate nitrogen.
~38.0 - 40.0	Pyrrolidine Ring CH (γ)	Chiral carbon of the pyrrolidine ring.
~30.0 - 32.0	Pyrrolidine Ring CH ₂ (β)	Methylene carbon of the pyrrolidine ring.
28.4	-C(CH ₃) ₃ (Boc)	Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3450	Medium	N-H Stretch (Amine & Amide)
~2850 - 2980	Strong	C-H Stretch (Aliphatic)
~1680 - 1710	Strong	C=O Stretch (Carbamate)
~1510 - 1540	Medium	N-H Bend (Amide II)
~1250 & ~1160	Strong	C-O Stretch (Carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (calculated)	m/z (expected)	Notes
[M+H] ⁺	201.1603	201.16	Protonated molecule, expected to be the base peak in ESI+.
[M+Na] ⁺	223.1422	223.14	Sodium adduct, commonly observed in ESI+.
[M-C ₄ H ₈] ⁺ or [M-56] ⁺	145.1028	145.10	Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines.
[M-Boc+H] ⁺ or [M-100] ⁺	101.0973	101.10	Loss of the entire Boc group.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl_3 , ~0.6 mL) and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

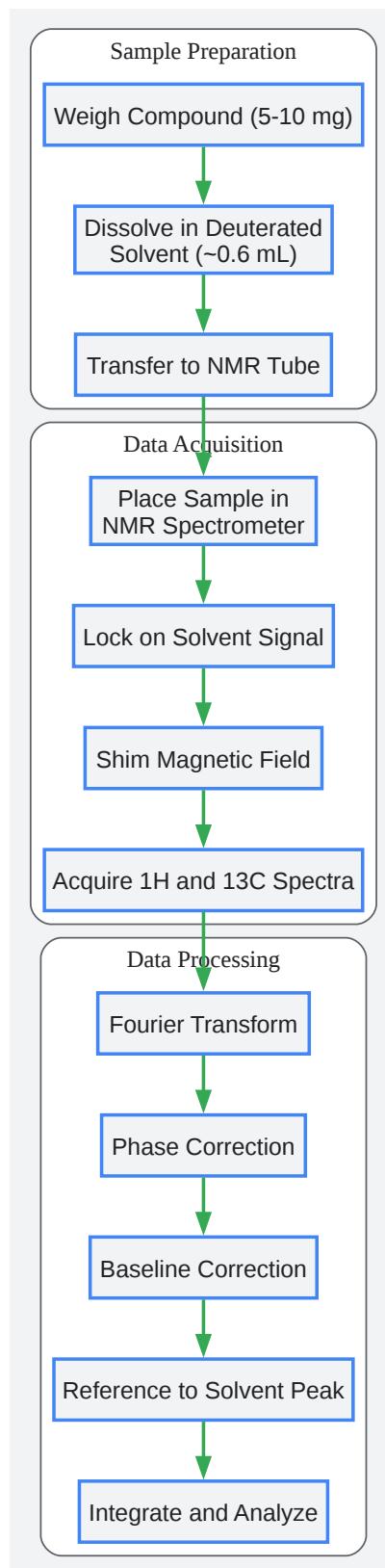
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film is cast between two NaCl or KBr plates. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

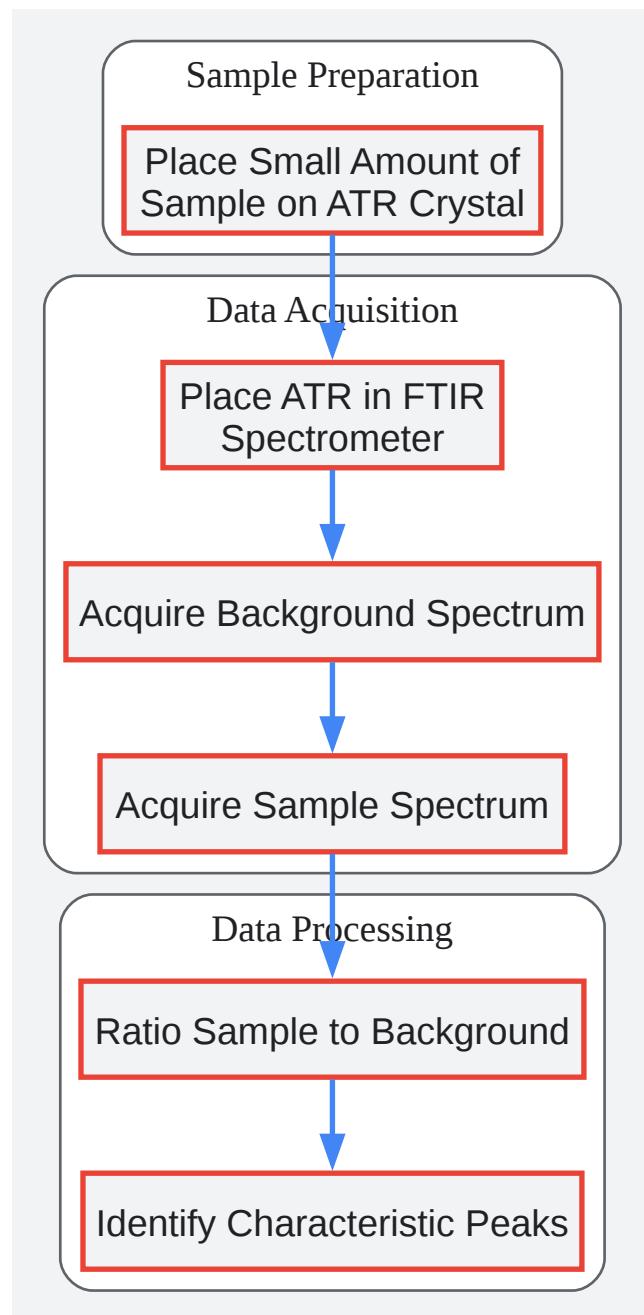
Mandatory Visualizations

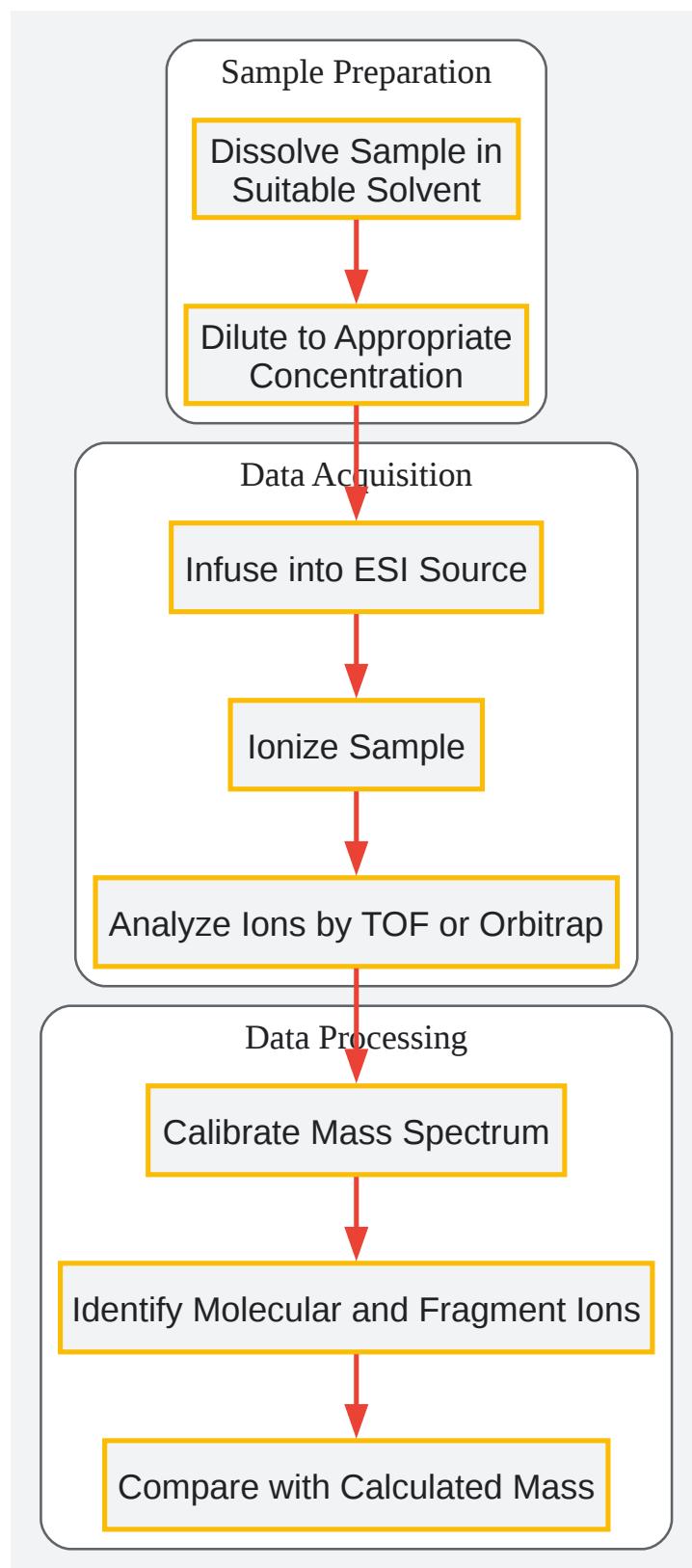
The following diagrams illustrate the generalized workflows for the acquisition of the spectroscopic data.



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Caption: General workflow for NMR data acquisition and processing.



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